3-Nitrothiophene-2,5-dicarboxylic acid
Overview
Description
3-Nitrothiophene-2,5-dicarboxylic acid is a chemical compound with the CAS Number: 1437794-39-2 and a molecular weight of 217.16 . Its linear formula is C6H3NO6S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3NO6S/c8-5(9)3-1-2(7(12)13)4(14-3)6(10)11/h1H,(H,8,9)(H,10,11) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.16 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
1. Synthesis and Evaluation as Radiosensitizers and Cytotoxins
A series of 2- and 3-nitrothiophene-5-carboxamides, related to 3-Nitrothiophene-2,5-dicarboxylic acid, have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds exhibit varying degrees of effectiveness in radiosensitizing hypoxic mammalian cells and showing selective cytotoxicity under bioreductive conditions (Threadgill et al., 1991).
2. Role in Organic Synthesis and Chemical Reactions
3-Nitrothiophene derivatives have been extensively used in organic synthesis. For instance, a one-pot synthesis method for 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed, highlighting the versatility and efficiency of these compounds in synthetic chemistry (McNabola et al., 2015).
3. Development of Antiviral Agents
Amides of 5-nitro-2-thiophenecarboxylic acid, closely related to this compound, have been synthesized and evaluated as potential antiviral agents. These studies show the potential use of nitrothiophene derivatives in developing new antiviral drugs (Foye & Hefferren, 1954).
4. Applications in Antiprotozoal Activity
Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde, which is structurally similar to this compound, have been synthesized and shown to possess significant antiamoebic and antitrichomonal activities, suggesting their potential in antiprotozoal drug development (Bharti et al., 2002).
Safety and Hazards
The safety data sheet for a related compound, Thiophene-2,5-dicarboxylic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
A related compound, thieno[3,2-b]thiophene-2,5-dicarboxylic acid, has been used in the synthesis of metal-organic frameworks . These frameworks have been studied for their potential applications in various fields, indicating a possible direction for future research involving 3-Nitrothiophene-2,5-dicarboxylic acid.
Mechanism of Action
Target of Action
It has been used in the synthesis of metal-organic coordination polymers , suggesting potential interactions with metal ions.
Mode of Action
It has been used in the formation of crystalline complex compounds with mn(ii) and cd(ii) salts . This suggests that it may interact with these metal ions, potentially altering their properties or behaviors.
Result of Action
Its use in the synthesis of metal-organic coordination polymers suggests it may influence the properties of these materials .
Properties
IUPAC Name |
3-nitrothiophene-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO6S/c8-5(9)3-1-2(7(12)13)4(14-3)6(10)11/h1H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMPHGMRCPBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274892 | |
Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-39-2 | |
Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Thiophenedicarboxylic acid, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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